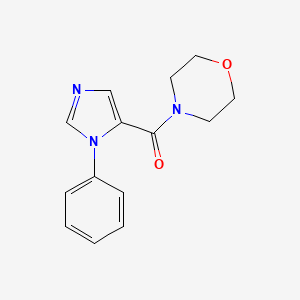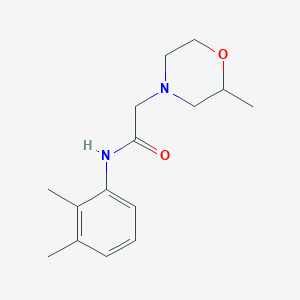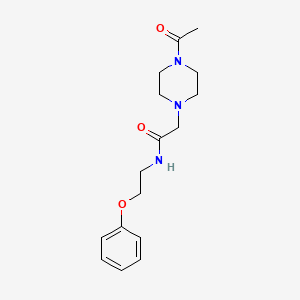![molecular formula C16H18FN3O B7462590 [3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)
[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone, commonly known as FIM-M, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. FIM-M is a small molecule that belongs to the class of imidazole-derived compounds and has a molecular weight of 361.47 g/mol. In
Mechanism of Action
The mechanism of action of FIM-M is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, survival, and differentiation. FIM-M has been shown to inhibit the activity of protein kinase B (Akt), which is a key regulator of cell survival and proliferation. FIM-M has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including cell cycle progression, apoptosis, and differentiation.
Biochemical and Physiological Effects:
FIM-M has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of amyloid-beta levels in the brain, and the protection of dopaminergic neurons from oxidative stress. FIM-M has also been shown to improve cognitive function and motor function in animal models of Alzheimer's disease and Parkinson's disease, respectively.
Advantages and Limitations for Lab Experiments
One advantage of using FIM-M in lab experiments is its relatively low molecular weight, which makes it easier to manipulate and study compared to larger molecules. Another advantage is its potential therapeutic applications in various diseases, which makes it a promising candidate for drug development. However, one limitation of using FIM-M in lab experiments is its low yield, which may limit its availability for research purposes.
Future Directions
There are several future directions for the study of FIM-M. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that it targets. Another direction is to optimize the synthesis method to improve the yield of FIM-M. Additionally, further studies are needed to evaluate the safety and efficacy of FIM-M in human clinical trials. Finally, FIM-M could be further explored for its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease.
Synthesis Methods
The synthesis of FIM-M involves a multi-step process that starts with the reaction of 4-fluoroaniline with glyoxal in the presence of ammonium acetate to form 3-(4-fluorophenyl)imidazolidine-2,4-dione. This intermediate is then reacted with 4-methylpiperidine in the presence of sodium hydride to produce FIM-M. The yield of FIM-M is reported to be around 50%.
Scientific Research Applications
FIM-M has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, FIM-M has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, FIM-M has been shown to improve cognitive function and reduce amyloid-beta levels in animal models. In Parkinson's disease research, FIM-M has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.
properties
IUPAC Name |
[3-(4-fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-12-6-8-19(9-7-12)16(21)15-10-18-11-20(15)14-4-2-13(17)3-5-14/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBCOLDRKQTVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=CN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-4-oxo-N-[4-(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7-tetrahydroindole-2-carboxamide](/img/structure/B7462508.png)

![3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462517.png)
![N-(1-cyclopropylpiperidin-4-yl)-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7462534.png)
![1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione](/img/structure/B7462537.png)

![3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide](/img/structure/B7462565.png)
![7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7462578.png)
![Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate](/img/structure/B7462582.png)

![4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7462606.png)
![3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7462607.png)

![N-cyclopropyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]acetamide](/img/structure/B7462619.png)